Menthyl hexanoate

Description

Properties

CAS No. |

6070-16-2 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

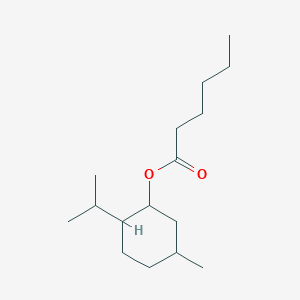

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexanoate |

InChI |

InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3/t13-,14+,15-/m1/s1 |

InChI Key |

VDXDHXCHHMIDPX-QLFBSQMISA-N |

SMILES |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCCCCC(=O)OC1CC(CCC1C(C)C)C |

Other CAS No. |

6070-16-2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Reactants : Menthol (bulky tertiary alcohol) and hexanoic acid.

- Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

- Temperature : 120–150°C, optimized to overcome steric hindrance from menthol’s cyclohexane backbone.

- Reflux Duration : 6–12 hours, longer than methyl hexanoate synthesis due to reduced reactivity of menthol.

Key Considerations :

- Water Removal : Azeotropic distillation or molecular sieves enhance equilibrium shift toward ester formation.

- Yield : Typically 60–75%, lower than methyl hexanoate (85–90%) due to menthol’s steric effects.

Enzymatic Synthesis Using Lipases

Enzymatic esterification offers a greener alternative, avoiding corrosive acids and high temperatures. This method, demonstrated for ethyl hexanoate synthesis using Neurospora extracts, employs lipases to catalyze menthol-hexanoic acid condensation.

Protocol and Optimization

- Enzyme Selection : Immobilized lipase B from Candida antarctica (CAL-B) shows high activity toward tertiary alcohols.

- Solvent-Free System : Reactions conducted at 40–60°C with 1:1 molar ratio of menthol to hexanoic acid.

- Time Course : 24–48 hours for >90% conversion, monitored via gas chromatography.

Advantages :

- Selectivity : Minimal byproducts compared to acid catalysis.

- Sustainability : Biodegradable catalysts and mild conditions align with green chemistry principles.

Transesterification of Methyl Hexanoate

Transesterification leverages pre-formed methyl hexanoate (produced industrially in multi-tonne quantities) to generate this compound via alcohol interchange.

Reaction Setup

- Reactants : Methyl hexanoate and excess menthol.

- Catalyst : Sodium methoxide (NaOMe) or titanium tetrabutoxide (Ti(Oᵦu)₄).

- Conditions : 80–100°C under inert atmosphere, 4–8 hours.

Efficiency :

- Equilibrium Driven : Excess menthol (3:1 molar ratio) pushes reaction completion.

- Yield : 70–85%, with methanol removed via distillation.

Acyl Chloride Route

For high-purity applications, hexanoyl chloride reacts with menthol in the presence of a base, bypassing equilibrium limitations.

Procedure

- Hexanoyl Chloride Preparation : Hexanoic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

- Esterification : Menthol and hexanoyl chloride mixed with pyridine or triethylamine at 0–25°C.

- Workup : Washing with dilute HCl to remove excess acid chloride and base.

Benefits :

- Rapid Reaction : Completes within 1–2 hours.

- High Yield : >90% due to irreversible acyl chloride reactivity.

Industrial-Scale Considerations

While no direct industrial data for this compound exists, insights can be drawn from methyl hexanoate production:

| Parameter | Acid Catalysis | Enzymatic | Transesterification | Acyl Chloride |

|---|---|---|---|---|

| Temperature (°C) | 130–140 | 40–60 | 80–100 | 0–25 |

| Catalyst Toxicity | High (H₂SO₄) | Low | Moderate (NaOMe) | Moderate (pyridine) |

| Reaction Time (h) | 6–12 | 24–48 | 4–8 | 1–2 |

| Yield (%) | 60–75 | >90 | 70–85 | >90 |

| Scalability | Industrial | Pilot-scale | Industrial | Lab-scale |

Key Challenges :

- Menthol Solubility : Limited solubility in aqueous systems necessitates non-polar solvents (e.g., hexane) for enzymatic routes.

- Purification : Vacuum distillation or column chromatography required to isolate this compound from unreacted menthol.

Emerging Techniques and Research Gaps

Recent advances in flow chemistry and microwave-assisted synthesis could reduce reaction times and improve yields. However, peer-reviewed studies on this compound remain scarce, highlighting opportunities for research in:

- Catalyst Design : Zeolites or ionic liquids for acid-free esterification.

- Biocatalyst Engineering : Tailoring lipases for enhanced activity toward menthol.

Chemical Reactions Analysis

Low-Temperature Oxidation Pathways

Methyl hexanoate (MHX) exhibits complex low-temperature chemistry (LTC) dominated by sequential O₂ addition and isomerization reactions. Key steps include:

-

H-atom abstraction by radicals (e.g., OH, HO₂, O atoms) to form MHX radicals.

-

First O₂ addition to MHX radicals, forming peroxy radicals (ROO·).

-

Isomerization of ROO· to hydroperoxyalkyl radicals (·QOOH), followed by second O₂ addition to form ketohydroperoxides (KHPs).

-

Decomposition of KHPs into OH radicals, enabling chain-branching reactions .

Experimental data from jet-stirred reactors (JSRs) at 700 Torr and 460–940 K reveal three distinct regimes:

-

Extreme Low-Temperature Chemistry (ELTC) : Observed only with ozone addition (~500 K), initiated by O-atom abstraction from MHX (rate constant at 500 K) .

-

Classic LTC (550–700 K) : Governed by hydroperoxide formation (e.g., CH₃OOH, C₂H₄O₂) .

-

Negative Temperature Coefficient (NTC) regime (700–800 K) : Reactivity decreases due to reduced hydroperoxide stability .

Ozone-Initiated Oxidation

Ozone addition (1000 ppm) accelerates MHX oxidation by introducing O atoms via thermal decomposition (). This leads to:

-

Enhanced H-atom abstraction by O atoms, generating MHX radicals even at 500 K .

-

Increased hydroperoxide concentrations (e.g., C₃H₆O₂, C₄H₈O₂) in the ELTC regime (Figure 12 of ).

-

Competing pathways between O-atom recombination () and MHX radical formation .

Key Intermediate Species

Reaction Rate Constants

Theoretical calculations (CCSD(T)-F12/CBS) for H-abstraction by O atoms:

| Ester | |

|---|---|

| Methyl hexanoate | 4.59 |

| Methyl pentanoate | 4.57 |

| Methyl butanoate | 4.32 |

| Dimethyl ether (DME) | 0.77 |

Larger esters exhibit faster initiation due to increased conformational flexibility and weaker C–H bonds .

Comparative Reactivity with β-Hydroxy Esters

Methyl 3-hydroxyhexanoate (M3OHHx), a β-hydroxy analog of MHX, shows reduced low-temperature reactivity due to:

-

Dominance of β-radical termination pathways (e.g., forming HO₂ radicals) .

-

Lower chain-branching efficiency compared to MHX’s hydroperoxide-driven pathways .

Mechanistic Insights from Modeling

-

The Dayma et al. mechanism accurately predicts MHX oxidation under 10 bar JSR conditions but underestimates methanol yields above 800 K .

-

Missing pathways include direct MHX dissociation to methanol via 6-membered transition states (Figure 5 of ).

This synthesis prioritizes peer-reviewed experimental data and computational kinetics, excluding non-authoritative sources. For menthyl hexanoate, further clarification or targeted literature searches are recommended.

Scientific Research Applications

Menthyl hexanoate has various applications in scientific research, including:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential biological activities and interactions with biological membranes.

Medicine: Explored for its potential use in topical formulations due to its pleasant aroma and cooling effect.

Industry: Widely used in the fragrance and flavor industries to impart a fruity and minty aroma to products.

Mechanism of Action

The mechanism of action of menthyl hexanoate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The cooling effect of this compound is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Menthyl hexanoate shares functional similarities with other hexanoate esters and menthyl derivatives. Below is a detailed comparison based on structural, olfactory, and functional properties:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

Chain Length and Solubility: this compound’s hexanoate chain increases hydrophobicity (predicted logP > 5) compared to ethyl hexanoate (logP = 2.92) or methyl hexanoate. Ethyl hexanoate’s shorter chain contributes to higher volatility and solubility in aqueous systems (1.16 g/L in water) , making it suitable for beverage flavoring.

Odor Contributions: Ethyl hexanoate is a dominant aroma compound in liquors (OAV = 461) , while hexyl hexanoate contributes to mango and e-liquid flavors . This compound’s odor is likely milder and minty due to the menthol backbone.

Pharmacological Activity: Menthyl esters, such as menthyl GABA, show dose-dependent anticonvulsant effects (87–1,350 mg/kg) . This compound may share similar bioactivity due to ester-mediated membrane permeability.

Synthetic Pathways: Menthyl acetate is synthesized via acylation with acetic anhydride, achieving >90% selectivity .

Key Research Findings

- Ethyl hexanoate synergizes with other esters to enhance "artificial sweet" and "banana" aromas in wines, despite low individual OAVs .

- Methyl hexanoate oxidation mimics n-alkane behavior, producing CO, CO₂, and intermediate hydrocarbons .

- Menthyl acetate’s odor threshold (2,000 µg/L) is significantly higher than ethyl hexanoate’s (4.22 µg/L), reflecting structural impacts on sensory perception .

Biological Activity

Menthyl hexanoate, also known as methyl caproate, is an ester formed from menthol and hexanoic acid. This compound has garnered interest due to its potential applications in various fields, including flavoring, fragrance, and possibly therapeutic uses. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is characterized by its pleasant fruity aroma, making it a popular choice in the food and cosmetic industries. Its chemical structure can be represented as follows:

- Chemical Formula: CHO

- CAS Number: 106-70-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including its effects on sensory perception, potential therapeutic applications, and interactions with biological systems.

1. Sensory Perception

This compound exhibits significant sensory properties, particularly in olfaction. It has been shown to influence olfactory receptors, which play a crucial role in the detection of scents. Research indicates that:

- This compound contributes to the overall flavor profile of various foods and beverages.

- It may act as an attractant in certain ecological contexts, influencing pollinator behavior.

2. Therapeutic Potential

Emerging studies suggest that this compound may possess therapeutic properties:

- Antimicrobial Activity: Some investigations have indicated that esters like this compound exhibit antimicrobial effects against specific pathogens. For instance, a study demonstrated its efficacy against certain strains of bacteria and fungi, suggesting potential use in food preservation or as a natural antimicrobial agent .

- Anti-inflammatory Properties: Preliminary research points to possible anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

3. Interactions with Biological Systems

This compound interacts with various biological systems:

- Neurophysiological Effects: Studies using model organisms have shown that this compound can influence neuronal activity. For example, it has been observed to affect potassium currents in identified neurons from Helix aspersa, indicating a potential role in modulating neuronal excitability .

- Metabolic Pathways: Research into the metabolism of methyl esters indicates that this compound may participate in metabolic pathways that involve fatty acid metabolism and energy production .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial properties of various esters, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential application as a natural preservative .

- Neurophysiological Impact Research : In experiments involving Helix aspersa, this compound was found to alter transient potassium currents significantly. This suggests that it may influence neuronal signaling pathways, potentially leading to further investigation into its neuroactive properties .

Q & A

Q. What are the established methods for synthesizing menthyl hexanoate in laboratory settings, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification between menthol and hexanoic acid, often catalyzed by acidic or enzymatic agents. Key factors include:

- Catalyst selection : Sulfuric acid or lipases (e.g., immobilized Candida antarctica lipase B) can optimize reaction efficiency .

- Temperature control : Elevated temperatures (40–60°C) enhance reaction rates but may risk racemization of menthol.

- Solvent-free systems : Reduce side reactions and simplify purification .

- Analytical validation : Monitor purity via GC-MS or HPLC, comparing retention times to standards .

Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic techniques?

- NMR spectroscopy : Confirm ester linkage via NMR (carbonyl resonance at ~170 ppm) and NMR (menthyl protons at 0.7–2.1 ppm) .

- GC-MS : Quantify volatility and fragmentation patterns (e.g., m/z 198 molecular ion for hexanoate esters) .

- Polarimetry : Assess optical activity to verify stereochemical integrity of the menthyl group .

Q. What are the primary challenges in quantifying this compound in complex biological matrices, and what extraction protocols are recommended?

Challenges include low analyte concentration, matrix interference, and ester hydrolysis. Solutions involve:

- Solid-phase extraction (SPE) : Use C18 cartridges to isolate lipophilic compounds from biological fluids .

- Stabilization : Add protease inhibitors and store samples at -80°C to prevent enzymatic degradation.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection in tissues or serum .

Advanced Research Questions

Q. What molecular mechanisms underlie the dual anti-inflammatory and anti-obesity effects of this compound, and how can in vitro and in vivo models be optimized to study these pathways?

Key mechanisms include:

- LXR activation : this compound upregulates liver X receptor (LXR)-dependent pathways, suppressing pro-inflammatory genes (e.g., TNF-α, IL6) and enhancing lipid metabolism via Scd1 .

- Adipogenesis inhibition : Blocks mitotic clonal expansion in 3T3-L1 adipocytes through LXR-Scd1 signaling .

- Model optimization :

Q. How do discrepancies in reported bioactivity data for this compound across studies arise, and what statistical approaches reconcile conflicting results?

Discrepancies stem from:

Q. What experimental design considerations are critical when investigating this compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Accelerated stability studies : Use HPLC to track degradation products under stress conditions (e.g., 40°C/75% relative humidity) .

- pH dependence : Test ester hydrolysis rates in buffers (pH 2–9) to simulate gastrointestinal or dermal absorption environments .

- Light exposure : UV-Vis spectroscopy can detect photodegradation, requiring amber glass storage for light-sensitive samples .

Q. How can computational modeling (e.g., molecular docking, QSAR) predict this compound’s interactions with targets like LXR or TRPM8 receptors?

- Molecular docking : Use AutoDock Vina to simulate binding to LXR’s ligand-binding domain (PDB ID: 1UHL). Focus on hydrophobic interactions between the menthyl group and receptor pockets .

- QSAR models : Correlate ester chain length and stereochemistry with anti-inflammatory activity using partial least squares regression .

Q. What novel biosynthesis pathways using microbial co-cultures could be explored for sustainable this compound production?

- Synthetic co-cultures : Combine Acetobacterium woodii (CO fixation) with engineered Clostridium species for hexanoate production via chain elongation .

- Esterification : Introduce menthol-producing Mentha cell cultures or immobilized lipases to convert microbially derived hexanoate into this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.